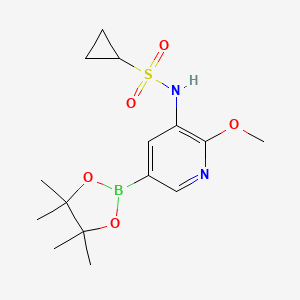

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Übersicht

Beschreibung

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H23BN2O5S and its molecular weight is 354.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .

Mode of Action

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be used in various transformation processes due to their high stability, low toxicity, and high reactivity . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Result of Action

Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and as anticancer drugs .

Action Environment

Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Biochemische Analyse

Biochemical Properties

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide plays a significant role in biochemical reactions due to its borate and sulfonamide groups. The borate group allows it to interact with enzymes and proteins, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid compounds, which are structurally related to this compound, are known to inhibit serine proteases and other enzymes . The sulfonamide group can also interact with various biomolecules, potentially affecting their function and activity.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group may also impact cellular functions by interacting with cellular proteins and enzymes, leading to changes in metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The borate group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity . Additionally, the sulfonamide group can bind to active sites of enzymes, leading to inhibition or activation of their functions. These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can degrade under certain conditions, affecting their efficacy . Long-term exposure to this compound may lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds are known to affect glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis. The sulfonamide group may also play a role in modulating metabolic pathways by binding to specific enzymes and altering their activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The borate group can facilitate its transport across cell membranes, while the sulfonamide group may affect its localization and accumulation . These interactions can impact the compound’s bioavailability and efficacy in different cellular and tissue environments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acid compounds have been shown to localize in the cytoplasm and nucleus, where they can interact with enzymes and proteins involved in various cellular processes. The sulfonamide group may also influence its subcellular distribution and activity.

Biologische Aktivität

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a boron-containing moiety. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.35 g/mol |

| Boiling Point | 120 °C |

| Density | 0.9642 g/mL at 25 °C |

| Solubility | Soluble in organic solvents |

Biochemical Pathways

The compound is believed to interact with various biochemical pathways, particularly those involving:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation.

- Signal Transduction : The boron moiety can affect signaling pathways by participating in reversible covalent bonding with target proteins.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has favorable absorption characteristics due to its moderate molecular weight and lipophilicity. It is expected to exhibit:

- High gastrointestinal absorption : Indicated by its favorable Log P values.

- Blood-brain barrier permeability : Suggesting potential central nervous system effects.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- In vitro studies demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis.

- Mechanistic studies indicated that it may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

A notable study published in a peer-reviewed journal demonstrated the compound's efficacy against p53-deficient tumors:

- Study Design : Evaluated the compound's ability to inhibit tumor growth in xenograft models.

- Results : Significant tumor regression was observed compared to control groups, with a reduction in cell proliferation markers.

In Vivo Efficacy

Further investigations into the in vivo efficacy revealed:

- Dose-dependent effects : Higher doses resulted in more substantial tumor inhibition.

- Safety Profile : Preliminary toxicity assessments indicated manageable side effects at therapeutic doses.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₉BN₂O₃S

- Molecular Weight : 354.2 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid (white to yellow) |

| Storage Conditions | Refrigerated (2-8 °C) |

| Solubility | Soluble in organic solvents |

Medicinal Chemistry

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide has shown potential in drug development due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the modulation of signaling pathways related to cell survival and death .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its boron-containing moiety allows for unique reactivity patterns in cross-coupling reactions.

Case Study: Cross-Coupling Reactions

In a series of experiments, this compound was utilized in Suzuki-Miyaura coupling reactions. The results indicated high yields of desired products under mild conditions, showcasing the compound's utility as a versatile building block in organic synthesis .

Material Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

Case Study: Polymer Composites

Studies have shown that polymers doped with this compound exhibit improved thermal stability and mechanical strength compared to traditional materials. The presence of the boron moiety contributes to enhanced cross-linking density within the polymer network .

Eigenschaften

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)10-8-12(13(21-5)17-9-10)18-24(19,20)11-6-7-11/h8-9,11,18H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVLTKRJAJYXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735795 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-71-9 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research papers provided?

A1: The research papers focus on the synthesis, characterization, and DFT study of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide [, ].

Q2: What characterization techniques were used to study the synthesized compound?

A2: While not explicitly stated, the titles of both papers mention "Crystal Structure" suggesting X-ray diffraction analysis was used for structural characterization [, ]. Additionally, the title also mentions "DFT Study," indicating that computational chemistry methods were employed to investigate the electronic structure and properties of the compound [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.